molecular formula C17H16N4S B5786543 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine

3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5786543
M. Wt: 308.4 g/mol
InChI Key: TZMADBVWRWQIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-microbial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine can induce biochemical and physiological changes in cells and tissues. This compound has been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been shown to increase the production of reactive oxygen species, which can induce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has several advantages and limitations for lab experiments. One of the advantages is its potential use as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations is the lack of information on its toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine. One of the directions is the evaluation of its potential use as an anti-cancer agent in pre-clinical and clinical trials. Additionally, the development of new synthetic methods for this compound can lead to the discovery of new derivatives with improved properties. The study of the mechanism of action of this compound can also provide insights into its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has been reported using different methods. One of the commonly used methods involves the reaction of 4-allyl-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with benzyl chloride in the presence of a base. Another method involves the reaction of 3-(4-bromophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-2-carbaldehyde with 4-allyl-5-amino-4H-1,2,4-triazole in the presence of a catalyst.

Scientific Research Applications

3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-2-11-21-16(15-9-6-10-18-12-15)19-20-17(21)22-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMADBVWRWQIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine

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